1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure and properties that make it an excellent candidate for scientific research.
Mechanism of Action
The mechanism of action of 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is not fully understood. However, it is believed that this compound works by inhibiting specific enzymes and pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea has several biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea in lab experiments is its unique structure and properties, which make it an excellent candidate for scientific research. However, the synthesis of this compound is complex and requires specialized knowledge and expertise, which can be a limitation for some researchers.
Future Directions
There are several future directions for research involving 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea. One potential area of research is the development of new anti-cancer therapies based on the properties of this compound. Additionally, this compound has shown promise as a treatment for neurodegenerative diseases, and future research could focus on its potential in this area. Finally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.
Synthesis Methods
The synthesis of 1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea is a complex process that requires specialized knowledge and expertise. The most common method of synthesis involves the reaction of 2,5-dimethylfuran-3-carboxaldehyde with thiophene-2-carboxylic acid, followed by the addition of urea and a suitable catalyst.
Scientific Research Applications
1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea has a wide range of potential applications in scientific research. This compound has been studied extensively for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
properties
IUPAC Name |
1-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-10-8-13(11(2)20-10)14(18)5-6-16-15(19)17-9-12-4-3-7-21-12/h3-4,7-8,14,18H,5-6,9H2,1-2H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLBLCHWTIPVJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)NCC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.